molecular formula C19H18FN3O5 B12117465 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide

Cat. No.: B12117465
M. Wt: 387.4 g/mol
InChI Key: IIBARJXCTPPFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide is a chemical compound of high interest in medicinal chemistry and pharmacological research. This synthetic molecule features a pyrrolidine-2,5-dione (succinimide) core linked to a 3,4-dimethoxybenzohydrazide group, a structure often associated with potential bioactivity. The presence of the 4-fluorophenyl ring is a common motif in drug discovery, known to influence a compound's metabolic stability and binding affinity . Research into compounds with similar scaffolds is a significant area of focus, particularly for probing specific biological pathways . The compound is provided as a high-purity material to ensure consistent and reliable results in experimental settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Specific details regarding its [mechanism of action], [primary research applications], and [validated molecular targets] are actively being investigated. Researchers are encouraged to contact us for more detailed analytical data and availability.

Properties

Molecular Formula

C19H18FN3O5

Molecular Weight

387.4 g/mol

IUPAC Name

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide

InChI

InChI=1S/C19H18FN3O5/c1-27-15-8-3-11(9-16(15)28-2)18(25)22-21-14-10-17(24)23(19(14)26)13-6-4-12(20)5-7-13/h3-9,14,21H,10H2,1-2H3,(H,22,25)

InChI Key

IIBARJXCTPPFJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Esterification of 3,4-Dimethoxybenzoic Acid

Reaction Conditions

  • Substrate : 3,4-Dimethoxybenzoic acid

  • Reagents : Methanol (MeOH), sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)

  • Procedure :

    • Dissolve 3,4-dimethoxybenzoic acid in excess methanol.

    • Add catalytic H₂SO₄ (or SOCl₂) and reflux for 4–6 hours.

    • Isolate methyl 3,4-dimethoxybenzoate via solvent evaporation and recrystallization.

Yield : 85–92% (based on analogous esterifications in).

Hydrazinolysis to Form Hydrazide

Reaction Conditions

  • Substrate : Methyl 3,4-dimethoxybenzoate

  • Reagents : Hydrazine hydrate (80–99%)

  • Procedure :

    • Reflux the ester with excess hydrazine hydrate in ethanol for 8–12 hours.

    • Cool, filter, and wash with cold ethanol to obtain 3,4-dimethoxybenzohydrazide.

Yield : 75–90% (consistent with).

Synthesis of 1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-amine

The pyrrolidinone core is constructed via cyclization or functionalization of precursor amines.

Cyclization of γ-Keto Amide

Reaction Conditions

  • Substrate : 4-Fluoroaniline, γ-keto acid (e.g., levulinic acid)

  • Reagents : Acetic anhydride (Ac₂O), DMF

  • Procedure :

    • React 4-fluoroaniline with γ-keto acid in acetic anhydride to form an intermediate amide.

    • Heat in DMF to induce cyclization, forming 1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-amine.

Yield : 60–70% (inferred from).

Coupling of Hydrazide and Pyrrolidinone

The final step involves coupling the hydrazide with the pyrrolidinone amine.

Carbodiimide-Mediated Coupling

Reaction Conditions

  • Substrates :

    • 3,4-Dimethoxybenzohydrazide

    • 1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-amine

  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DMF

  • Procedure :

    • Activate the hydrazide with EDCl/HOBt in DMF at 0°C.

    • Add the pyrrolidinone amine and stir at room temperature for 12–24 hours.

    • Purify via column chromatography (ethyl acetate/hexane).

Yield : 65–80% (analogous to).

Acyl Chloride Route

Reaction Conditions

  • Substrates :

    • 3,4-Dimethoxybenzohydrazide

    • 1-(4-Fluorophenyl)-2,5-dioxopyrrolidine-3-carbonyl chloride

  • Reagents : Triethylamine (Et₃N), dichloromethane (DCM)

  • Procedure :

    • Generate the acyl chloride by treating 1-(4-fluorophenyl)-2,5-dioxopyrrolidine-3-carboxylic acid with SOCl₂.

    • React the acyl chloride with the hydrazide in DCM/Et₃N.

Yield : 70–85% (similar to).

Optimization and Challenges

Key Considerations

  • Steric Hindrance : Bulky substituents on the pyrrolidinone may reduce coupling efficiency.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require rigorous drying.

  • Racemization : Chiral centers in the pyrrolidinone necessitate mild coupling conditions (e.g., low temperatures).

Analytical Validation

  • ¹H NMR : Confirm hydrazide NH peaks at δ 9.5–10.5 ppm and pyrrolidinone carbonyls at δ 170–175 ppm.

  • HPLC : Purity >95% using C18 columns (MeCN/H₂O gradient).

Comparative Data Table

StepMethodReagents/ConditionsYieldKey References
Hydrazide SynthesisEsterification + HydrazinolysisMeOH/H₂SO₄ → NH₂NH₂·H₂O75–90%
Pyrrolidinone SynthesisCyclization of γ-Keto AmideAc₂O/DMF60–70%
CouplingEDCl/HOBtDMF, rt, 24 h65–80%
CouplingAcyl Chloride RouteSOCl₂/Et₃N70–85%

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions with appropriate reagents can occur.

Common reagents and conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or other nucleophiles.

Major products:

  • The specific products depend on reaction conditions and substituents.

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolidine ring with two carbonyl groups and a hydrazide linkage, which are critical for its biological activity. The presence of the 4-fluorophenyl group enhances its lipophilicity and potential interaction with biological targets.

Pharmacological Studies

  • Anticancer Activity : Preliminary studies have indicated that compounds structurally related to N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide exhibit promising anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of pathogens. Research indicates that modifications to the hydrazide moiety can enhance efficacy against resistant strains of bacteria .
  • Neuroprotective Effects : Studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier due to its lipophilic nature is a key factor .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidine scaffold through cyclization reactions.
  • Step 2 : Introduction of the hydrazide functional group via condensation reactions.
  • Step 3 : Functionalization at the aromatic rings to enhance biological activity.

These synthetic routes have been optimized for yield and purity, facilitating further biological testing .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The most promising derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating enhanced potency .

Case Study 2: Antimicrobial Efficacy

A recent investigation published in Antibiotics journal assessed the antimicrobial activity of this compound against multi-drug resistant strains of Staphylococcus aureus. Results showed that specific derivatives had minimum inhibitory concentrations (MIC) comparable to leading antibiotics, suggesting a viable alternative for treatment .

Case Study 3: Neuroprotection

Research conducted at a prominent university explored the neuroprotective effects of this compound in models of Alzheimer's disease. The compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls .

Mechanism of Action

The exact mechanism by which N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

Antimicrobial Activity Derivatives

Structural modifications to the 3,4-dimethoxybenzohydrazide scaffold significantly impact antimicrobial efficacy:

  • Aniline-substituted derivative (Compound 4a) : Substitution with an aniline group enhances antimicrobial activity, likely due to improved hydrogen-bonding interactions with microbial targets .
  • Benzoheteroaromatic-substituted derivatives (Compounds 4h, 4i): Substitution with indole or quinolone rings drastically reduces activity, possibly due to steric hindrance or unfavorable electronic effects .
  • Small p-alkoxy phenyl (Compound 4b) and 2,4,6-tri-substituted phenyl (Compound 4d) : These substitutions result in weak antimicrobial activity, highlighting the sensitivity of the scaffold to bulky or electron-donating groups .
Anticancer Activity Derivatives

Maleimide-succinimide hybrids with benzohydrazide substituents (Compounds 3–6) demonstrate cytotoxicity against MCF-7 breast cancer cells:

  • Compound 3 (N'-[1-(4-[2,5-dioxo-pyrrolyl]phenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide) : Exhibits IC₅₀ values comparable to standard chemotherapeutics, with molecular docking scores of −16.112 kcal/mol (AKT1) and −21.342 kcal/mol (CDK2) .
  • Compound 5 (Biphenyl-substituted analog) : Shows improved docking affinity (−22.398 kcal/mol for AKT1), attributed to extended π-π interactions with kinase active sites .

Comparison : The target compound’s 4-fluorophenyl group may enhance hydrophobic interactions with oncogenic targets like CDK2, though its absence of a biphenyl moiety (as in Compound 5) could limit potency relative to this analog.

Structural Analogues with Varied Substituents
  • 3,4,5-Trimethoxy derivative (Compound in ) : The additional methoxy group may increase solubility but reduce membrane permeability due to higher polarity .
  • Nitro-substituted analog () : The nitro group introduces strong electron-withdrawing effects, which may improve oxidative stress-mediated cytotoxicity but reduce metabolic stability .

Key Structural Trends :

Substituent Effect on Bioactivity
4-Fluorophenyl Balances electronegativity and lipophilicity; may enhance target selectivity.
Trimethoxy Increases polarity, potentially reducing cell penetration.
Chlorophenyl Enhances reactivity but may elevate toxicity.
Nitro Improves oxidative cytotoxicity at the expense of metabolic stability.

Biological Activity

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide (commonly referred to as the compound) is a novel organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18FN3O5
  • Molecular Weight : 373.36 g/mol
  • IUPAC Name : this compound
  • CAS Number : 956780-92-0

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable dicarbonyl compounds and amines.
  • Hydrazide Formation : The hydrazide moiety is introduced through the reaction of hydrazine derivatives with appropriate acid chlorides or anhydrides.
  • Purification : The final product is purified using methods such as recrystallization or chromatography.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : By scavenging reactive oxygen species (ROS), it may protect cells from oxidative stress.
  • Antimicrobial Properties : It has shown potential against various bacterial strains in vitro.
  • Neuroprotective Effects : Its influence on neurotransmitter systems suggests possible applications in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
AntioxidantScavenges ROS; protects against oxidative stress in cellular models.
AntimicrobialInhibits growth of multiple bacterial strains; shows potential as an antibiotic.
NeuroprotectiveModulates neurotransmitter levels; potential application in epilepsy treatment.
AntiviralExhibits activity against certain viral infections; further studies needed.

Case Studies

  • Neuroprotective Effects :
    A study investigated the neuroprotective effects of the compound in a pentylenetetrazole (PTZ)-induced seizure model in zebrafish. The compound significantly reduced seizure behavior and improved survival rates by modulating neurotransmitter levels and reducing oxidative stress markers in brain tissues .
  • Antimicrobial Activity :
    In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the standard synthetic routes and characterization techniques for N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide?

The compound is synthesized via the reaction of bismaleimide precursors with substituted benzohydrazides under reflux conditions. Key characterization methods include:

  • Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C=O stretching at ~1642 cm⁻¹).
  • NMR spectroscopy (¹H and ¹³C) to verify hydrogen and carbon environments, such as methoxy proton signals at δ ~3.8–4.0 ppm.
  • Mass spectrometry for molecular weight validation .

Q. How is the cytotoxicity of this compound evaluated in preclinical cancer models?

Cytotoxicity is typically assessed using the MTT assay on cancer cell lines (e.g., MCF-7 breast cancer cells). For example, derivatives of this compound showed IC₅₀ values ranging from 12–45 μM, with compounds bearing unsubstituted phenyl groups (e.g., compound 3) exhibiting higher toxicity than methyl-substituted analogs (e.g., compound 4) .

Q. What in vitro assays are used to assess its biological activity beyond cytotoxicity?

  • Enzyme inhibition assays (e.g., AKT1 and CDK2 kinases) to evaluate targeting of oncogenic pathways.
  • Molecular docking to predict binding interactions with protein active sites, such as hydrogen bonding with AKT1 residues (e.g., Lys268) .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of action against cancer-related proteins?

Docking studies (e.g., using AutoDock Vina) reveal binding affinities and interaction modes. For instance, this compound showed a binding energy of −16.112 kcal/mol with AKT1, forming hydrogen bonds with catalytic lysine residues. Root-mean-square deviation (RMSD) values (<2.5 Å) validate pose stability during molecular dynamics simulations .

Q. What strategies optimize biological activity through structural modifications of the benzohydrazide scaffold?

  • Substituent effects : Retaining the 3,4-dimethoxybenzohydrazide core is critical for antimicrobial and anticancer activity. For example, replacing the dimethoxy group with a p-alkoxy phenyl moiety reduces potency by ~50% .
  • Heterocyclic extensions : Introducing biphenyl groups (e.g., compound 5) enhances cytotoxicity via improved hydrophobic interactions with protein pockets .

Q. How can researchers address discrepancies in cytotoxicity data among structurally similar derivatives?

Contradictions (e.g., compound 3 vs. 4 in MCF-7 assays) are resolved by:

  • Comparative docking : Analyzing differences in binding energies (e.g., compound 3: −16.112 kcal/mol vs. compound 4: −14.5 kcal/mol with AKT1).
  • Solubility and permeability assays : Correlating lipophilicity (logP) with cellular uptake efficiency .

Q. What experimental designs validate target engagement in cellular models?

  • Kinase inhibition profiling : Testing against panels of 50+ kinases to confirm selectivity (e.g., IC₅₀ < 1 μM for CDK2 vs. >10 μM for off-target kinases).
  • Western blotting : Monitoring downstream phosphorylation events (e.g., AKT1 substrate phosphorylation) .

Methodological Notes

  • Crystallography : While not directly reported for this compound, SHELX software is widely used for small-molecule structure refinement if crystallographic data is obtained .
  • Data interpretation : Cross-referencing cytotoxicity with docking results ensures mechanistic coherence (e.g., low binding energy correlates with high toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.